molecular formula C22H17Cl2N3O3S B11014071 N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan

N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan

Cat. No.: B11014071
M. Wt: 474.4 g/mol
InChI Key: XWCRBZRHARWVKA-KRWDZBQOSA-N
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Description

(2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, an indole moiety, and a dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps, including the formation of the thiazole ring, the introduction of the dichlorophenyl group, and the coupling with the indole moiety. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the dichlorophenyl group.

    Coupling with the Indole Moiety: The final step typically involves the coupling of the thiazole-dichlorophenyl intermediate with an indole derivative using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID: shares structural similarities with other compounds containing thiazole, indole, and dichlorophenyl groups.

    Diflunisal: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.

    Epibatidine: An alkaloid with potent analgesic effects, containing a similar indole moiety.

Uniqueness

The uniqueness of (2S)-2-({[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

(2S)-2-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H17Cl2N3O3S/c1-11-19(31-21(26-11)18-14(23)6-4-7-15(18)24)20(28)27-17(22(29)30)9-12-10-25-16-8-3-2-5-13(12)16/h2-8,10,17,25H,9H2,1H3,(H,27,28)(H,29,30)/t17-/m0/s1

InChI Key

XWCRBZRHARWVKA-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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